molecular formula C19H17NO4S B2891701 Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate CAS No. 2097865-40-0

Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate

Cat. No. B2891701
CAS RN: 2097865-40-0
M. Wt: 355.41
InChI Key: SOUCIOYARDMSQJ-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound, but instead of an oxygen atom, it contains a sulfur atom .


Molecular Structure Analysis

The molecular structure of furan involves a five-membered ring with an oxygen atom. Similarly, thiophene also has a five-membered ring but with a sulfur atom .


Chemical Reactions Analysis

Furan and thiophene undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Furan is a colorless, volatile liquid with a boiling point of 31.36°C. It’s soluble in common organic solvents and slightly soluble in water . Thiophene is a colorless liquid with a boiling point of 84°C .

Scientific Research Applications

Antibacterial Agents

Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate: and its derivatives have shown promise as antibacterial agents. The furan ring, in particular, has been incorporated into various compounds due to its effectiveness against both gram-positive and gram-negative bacteria . The compound’s ability to interfere with bacterial cell wall synthesis or protein function makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a drug, the mechanism would involve interaction with biological targets in the body .

Safety and Hazards

Furan and thiophene are flammable and can form explosive peroxides upon standing with air . They should be handled with care.

Future Directions

The future directions would depend on the specific application of the compound. For instance, if it’s used in drug development, future directions might involve improving its efficacy and safety profile .

properties

IUPAC Name

methyl 4-[[2-(furan-2-yl)-2-thiophen-2-ylethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-23-19(22)14-8-6-13(7-9-14)18(21)20-12-15(16-4-2-10-24-16)17-5-3-11-25-17/h2-11,15H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUCIOYARDMSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate

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